5-Lipoxygenase (5-LOX) Inhibition: Entadamide A vs. Entadamide B Functional Equivalence
In a direct head-to-head comparison within the same study, both entadamide A and its structural analog entadamide B were evaluated for 5-lipoxygenase inhibitory activity. Both compounds inhibited 5-LOX activity in RBL-1 cells at the identical concentration of 10⁻⁴ g/mL [1]. This demonstrates functional equivalence for this specific anti-inflammatory target.
| Evidence Dimension | 5-Lipoxygenase inhibition |
|---|---|
| Target Compound Data | 10⁻⁴ g/mL (inhibition observed) |
| Comparator Or Baseline | Entadamide B: 10⁻⁴ g/mL (inhibition observed) |
| Quantified Difference | Equivalent activity at tested concentration |
| Conditions | RBL-1 rat basophilic leukemia cells; activity measured following calcium ionophore A23187 stimulation |
Why This Matters
Confirms that entadamide A retains 5-LOX inhibitory activity comparable to its closest structural analog, supporting its selection as a reference standard for this mechanism.
- [1] Ikegami, F., Sekine, T., Aburada, M., Fujii, Y., Komatsu, Y., & Murakoshi, I. (1989). Synthesis of entadamide A and entadamide B isolated from Entada phaseoloides and their inhibitory effects on 5-lipoxygenase. Chemical and Pharmaceutical Bulletin, 37(7), 1932-1933. View Source
